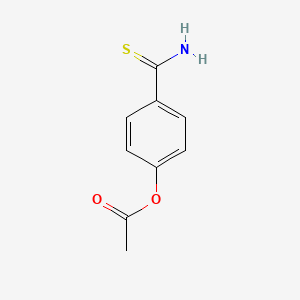

4-Carbamothioylphenyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

(4-carbamothioylphenyl) acetate |

InChI |

InChI=1S/C9H9NO2S/c1-6(11)12-8-4-2-7(3-5-8)9(10)13/h2-5H,1H3,(H2,10,13) |

InChI Key |

LLPCWXOGSNFALS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=S)N |

Origin of Product |

United States |

Significance of the 4 Carbamothioylphenyl Moiety in Organic Synthesis

The 4-Carbamothioylphenyl moiety, also known as a thiobenzamide (B147508) derivative, is a critical functional group in modern organic and medicinal chemistry. Thioamides, as isosteres of amides, possess unique physicochemical properties that make them valuable in drug design and synthesis. tandfonline.comnih.gov

Key Attributes and Applications:

Bioisosterism: Thioamides are considered close isosteres of amides, sharing similar geometries but with distinct electronic properties. The substitution of an amide's oxygen with sulfur results in a longer C=S bond, increased lipophilicity, and different hydrogen bonding capabilities—thioamides are stronger hydrogen bond donors but weaker acceptors compared to amides. tandfonline.comnih.govnih.gov This substitution can enhance a molecule's stability, membrane permeability, and target affinity. chemrxiv.orgtandfonline.com

Hydrogen Sulfide (B99878) (H₂S) Donation: A particularly promising area of research involves the use of arylthioamide moieties as slow-releasing hydrogen sulfide (H₂S) donors. tandfonline.com H₂S is an endogenous gasotransmitter with known anti-inflammatory, cytoprotective, and antioxidant properties. tandfonline.comresearchgate.net By incorporating the 4-carbamothioylphenyl moiety into a known pharmacophore, researchers can create hybrid molecules where the release of H₂S may enhance the therapeutic effect of the parent drug while potentially minimizing side effects. tandfonline.comtandfonline.com For instance, derivatives of 4-hydroxythiobenzamide (B41779), a precursor to this moiety, are used to create H₂S-releasing versions of non-steroidal anti-inflammatory drugs (NSAIDs). google.comgoogle.com

Synthesis of Bioactive Molecules: The thioamide group is a versatile building block for synthesizing a wide range of heterocyclic compounds and other complex molecules. nih.gov Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. tandfonline.combohrium.com For example, the precursor 4-hydroxythiobenzamide is a key intermediate in the synthesis of Febuxostat, a drug for treating gout, and has been used in synthesizing potential treatments for Alzheimer's disease. chemicalbook.comxinnuopharma.com

Metal Chelation: The sulfur atom in the thioamide group gives it a greater affinity for certain metals compared to the oxygen in an amide. nih.gov This property is leveraged in the design of metal-chelating agents and organometallic complexes with potential applications in cancer therapy. nih.gov

The unique characteristics of the 4-carbamothioylphenyl group, particularly its role as an H₂S donor and a versatile synthetic intermediate, highlight its importance in developing novel therapeutic agents. tandfonline.comnih.govchemrxiv.org

Academic Relevance of Acetate Esters in Chemical Research

Acetate (B1210297) esters are a fundamental and widely utilized class of organic compounds in chemical research, valued for their reactivity, stability, and presence in numerous natural and synthetic materials. medcraveonline.com

Roles in Chemical Research:

Prodrugs: In pharmaceutical sciences, converting a drug molecule into an acetate ester is a common prodrug strategy. acs.org This modification can mask polar functional groups, improving the drug's bioavailability and ability to cross cell membranes. Once inside the body, ubiquitous esterase enzymes hydrolyze the ester, releasing the active drug. acs.orgnih.gov A well-known example is Abiraterone acetate, an ester prodrug that is rapidly hydrolyzed in the body to the active anticancer agent, abiraterone. nih.gov

Synthetic Intermediates and Protecting Groups: Acetate esters serve as crucial intermediates in a multitude of organic reactions. The acetyl group can be used as a protecting group for alcohols, phenols, and amines due to its relative stability under various reaction conditions and the ease with which it can be removed. Esterification to form an acetate is a common method to improve the potency or modify the properties of secondary metabolite compounds for new drug discovery. medcraveonline.comresearchgate.net

Solvents and Reagents: Simple acetate esters like ethyl acetate and butyl acetate are excellent solvents for a wide array of organic compounds and are used extensively in paints, inks, and adhesives. ontosight.ai In the laboratory, Lead(IV) acetate is a powerful oxidizing agent and a source of acetyloxy groups used in various synthetic transformations. wikipedia.org

Natural Products and Flavor Chemistry: Acetate esters are responsible for the characteristic flavors and fragrances of many fruits and flowers. researchgate.net For example, isoamyl acetate imparts the distinct smell of bananas. The study of these esters is central to flavor and fragrance chemistry, and their synthesis is a significant part of industrial organic chemistry. researchgate.net

The versatility of acetate esters as prodrug moieties, synthetic tools, and key components of natural and industrial products solidifies their academic and practical importance.

Current Research Landscape Pertaining to the Compound S Core Structures

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.orgyoutube.comscribd.comub.edu For this compound, the analysis begins by identifying the most feasible bond disconnections.

The primary disconnection is at the ester linkage, separating the acetyl group from the phenoxy ring. This leads to two key synthons: an acetyl cation equivalent and a 4-carbamothioylphenol anion equivalent. The corresponding synthetic equivalents would be an acetylating agent like acetyl chloride or acetic anhydride (B1165640), and 4-hydroxythiobenzamide.

A further disconnection of the C-N bond in the thioamide group of 4-hydroxythiobenzamide suggests a reaction between a 4-hydroxyphenyl isothiocyanate and an ammonia (B1221849) equivalent, or the conversion of a 4-hydroxybenzonitrile. This systematic deconstruction provides a logical roadmap for the synthesis of the target molecule.

Classical Esterification Routes for Phenyl Acetate Moiety Formation

The formation of the phenyl acetate moiety is a critical step in the synthesis of this compound. This is typically achieved through the esterification of a phenolic precursor, such as 4-hydroxythiobenzamide.

Acid-Catalyzed Condensation Approaches

While acid-catalyzed esterification is a common method, its application in this specific synthesis requires careful consideration. The presence of the thioamide group, which can be sensitive to strong acidic conditions, may lead to unwanted side reactions.

Acyl Halide and Anhydride Mediated Acetylation Pathways

A more prevalent and often more efficient method involves the use of acyl halides or anhydrides. Acetylation of a phenolic precursor with acetyl chloride or acetic anhydride provides a direct and high-yielding route to the desired ester. researchgate.net For instance, the reaction of 4-hydroxyacetophenone with acetyl chloride in the presence of a base like potassium carbonate is a known method to form the corresponding acetate ester. researchgate.net Similarly, acylation of p-hydroxythiobenzamides with various acylating agents, including carbamoyl (B1232498) chlorides, has been demonstrated. researchgate.netumich.edu The selectivity of this acylation for the phenolic hydroxyl group over the thioamide is a key consideration. researchgate.netumich.edu

Thiocarbonyl Moiety Introduction Methodologies

The introduction of the thiocarbonyl group is another fundamental aspect of the synthesis. This can be achieved either by constructing the thioamide on a pre-existing phenyl ring or by modifying a precursor that already contains a nitrogen functionality.

Conversion of Precursor Nitriles to Thioamides

A widely used method for synthesizing primary thioamides is the conversion of the corresponding nitriles. tandfonline.comthieme-connect.comorganic-chemistry.orgthieme-connect.comgoogle.com This transformation can be accomplished using various reagents that act as a source of sulfur.

Hydrogen sulfide is a fundamental reagent for this conversion, often used in the presence of a base or catalyst. thieme-connect.comgoogle.com For example, aromatic nitriles can be converted to thioamides using hydrogen sulfide under phase-transfer conditions or with catalysts like triethylamine (B128534) or pyridine. thieme-connect.com Anion-exchange resins have also been employed to facilitate this reaction at room temperature. thieme-connect.com

Other sulfur sources include Lawesson's reagent, which, when assisted by boron trifluoride-diethyl ether complex, can convert a range of nitriles to thioamides in high yields. thieme-connect.com Phosphorus pentasulfide is another classic and effective reagent for this transformation. organic-chemistry.org More recently, methods utilizing sodium sulfide in the presence of an ionic liquid have been developed, offering an eco-friendlier approach. rsc.org A method for synthesizing p-hydroxythiobenzamide involves reacting p-hydroxybenzonitrile with thiourea (B124793) in an alcoholic solvent. google.com

Table 1: Reagents for the Conversion of Nitriles to Thioamides

| Reagent/Catalyst System | Key Features |

| Hydrogen Sulfide (H₂S) with Base/Catalyst | Fundamental reagent, various catalytic systems available. thieme-connect.comgoogle.com |

| Lawesson's Reagent / BF₃·OEt₂ | High yields for a broad range of nitriles. thieme-connect.com |

| Phosphorus Pentasulfide (P₄S₁₀) | Classic and effective thionating agent. organic-chemistry.org |

| Sodium Sulfide (Na₂S) / Ionic Liquid | Greener and milder reaction conditions. rsc.org |

| Thiourea | Used for the synthesis of p-hydroxythiobenzamide from p-hydroxybenzonitrile. google.com |

Utilization of Substituted Thiobenzamide (B147508) Derivatives

An alternative strategy involves starting with a pre-formed thiobenzamide derivative and modifying it to introduce the acetate group. For instance, 4-hydroxythiobenzamide can be synthesized and then subjected to esterification as described in section 2.2. researchgate.netumich.edunih.govunina.itnih.gov The synthesis of 4-hydroxythiobenzamides can be achieved through the reaction of isothiocyanates with phenols in the presence of a Lewis acid like anhydrous aluminum chloride. researchgate.netumich.edu This approach offers a convergent pathway where the two key functionalities are introduced in separate, well-defined steps.

Catalytic Synthesis Applications and Development

The development of catalytic systems is a cornerstone of modern organic synthesis. For this compound, both transition metal-catalyzed and organocatalytic approaches are being investigated to facilitate its formation, likely from precursors such as 4-hydroxythiobenzamide through an acetylation step.

Transition Metal-Catalyzed Reaction Development

Transition metal catalysis, particularly using palladium, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The synthesis of thiourea derivatives, a class to which this compound's precursor belongs, often utilizes palladium-catalyzed cross-coupling reactions. ui.ac.idacs.orgmdpi.com These reactions are known for their efficiency and broad applicability in constructing complex molecular architectures. sioc-journal.cn

Research has focused on developing palladium catalysts, often featuring thiourea-based ligands, to enhance catalytic activity, stability, and substrate tolerance under mild conditions. ui.ac.idajbasweb.com For instance, palladium(II) complexes with custom-synthesized thiourea ligands have been successfully used as homogeneous catalysts in Heck cross-coupling reactions, achieving high conversion rates. ui.ac.idajbasweb.com The choice of ligand is crucial; ligands derived from natural products like Cinchona alkaloids have been used to introduce chirality in similar syntheses. mdpi.com

The general approach would involve the palladium-catalyzed acylation of a phenolic hydroxyl group. While direct palladium-catalyzed acetylation of 4-hydroxythiobenzamide to form this compound is not explicitly detailed in the provided context, the principles of palladium-catalyzed cross-coupling suggest its feasibility. These reactions typically involve an aryl halide or triflate, a palladium catalyst, a suitable ligand, and a base. In the context of synthesizing the target molecule, a key step would be the acetylation of the hydroxyl group of 4-hydroxythiobenzamide. Palladium catalysis could potentially be employed to facilitate this transformation under specific conditions, though other methods are more common for simple acetylation.

A related application involves the use of palladium catalysts for the synthesis of aryl primary sulfonamides from aryl iodides using thiourea dioxide as a sulfur source, demonstrating the versatility of palladium in manipulating sulfur-containing compounds. thieme-connect.com

Table 1: Examples of Palladium-Catalyzed Reactions for Thiourea-Related Syntheses

| Reaction Type | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Heck Cross-Coupling | Pd(II) thiourea complex (MLT1) | Iodobenzene, Bromoacetophenone | 100% conversion for iodobenzene; demonstrates suitability of thiourea ligands. ui.ac.id |

| Suzuki & Heck Coupling | Novel C2-symmetric thiourea-Pd complex | Arenediazonium salts | Reactions at room temperature under aerobic conditions. acs.org |

| Heck Cross-Coupling | (N-pentanoylthioreido)-N'-propanoic acid-Pd(II) complex | 4-bromoacetophenone, iodobenzene | 100% conversion with 1.0 mmol% catalyst loading over 24 hours. ajbasweb.com |

| C-O Coupling | Pd2dba3 with biphenylphosphine ligand | Aryl halides, KOH | Synthesis of phenols from aryl halides. beilstein-journals.org |

Organocatalytic Approaches in Acetate Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding toxic, heavy metals. organic-chemistry.orgbeilstein-journals.org For the synthesis of this compound, an organocatalytic approach would likely focus on the esterification of the phenolic hydroxyl group of 4-hydroxythiobenzamide.

While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, general principles of organocatalytic acylation are well-established. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-heterocyclic carbenes (NHCs) are known to be effective for the acylation of alcohols and phenols. For instance, DMAP is used as a nucleophilic catalyst in the copolymerization involving lactide derivatives, which includes an acetylation-like reaction mechanism. nih.gov

An organocatalytic pathway could involve the reaction of 4-hydroxythiobenzamide with an acetylating agent like acetic anhydride in the presence of a catalytic amount of a chiral or achiral amine or phosphine. The development of such a method would align with the principles of green chemistry. rsc.org Organocatalysts have been successfully employed in a wide array of reactions, including the synthesis of alkynes nih.gov and complex heterocycles, demonstrating their versatility. organic-chemistry.orgbeilstein-journals.org The synthesis of vinylene carbonates from benzoins using NHC precursors under solvent-free conditions further highlights the potential of organocatalysis in related transformations. chemrxiv.org

Advanced Synthetic Techniques for Improved Yield and Selectivity

To overcome the limitations of traditional synthetic methods, such as long reaction times and the use of hazardous solvents, advanced techniques like microwave-assisted synthesis and solvent-free systems are being implemented.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has gained significant traction as it often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. ukm.myukm.mynih.gov The primary advantage stems from the efficient and rapid heating of the reaction mixture through dielectric loss. oatext.com

In the synthesis of thiourea derivatives, microwave irradiation has proven to be highly effective. Studies comparing microwave-assisted synthesis with traditional reflux methods for bis-thiourea derivatives have shown a significant increase in yield (e.g., 73% with microwave vs. 44% with reflux) and a drastic reduction in reaction time (e.g., 10 minutes with microwave vs. 24 hours with reflux). ukm.myasean-cites.orgresearchgate.net Similar efficiencies have been reported for other thiourea isomers, with yields reaching 82-89% in just 5 minutes, compared to 6 hours via conventional reflux. ukm.my

The optimization of a microwave-assisted protocol for synthesizing this compound would involve screening parameters such as reaction time, temperature, and catalyst concentration to maximize yield and purity. researchgate.netrsc.org This technique is not only faster but is also considered a greener approach due to its energy efficiency and potential to reduce or eliminate solvents. nih.govoatext.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiourea Derivatives

| Synthesis Method | Reaction Time | Yield | Source(s) |

|---|---|---|---|

| Conventional Reflux | 24 hours | 44% | ukm.myasean-cites.orgresearchgate.net |

| Microwave Irradiation | 10 minutes | 73% | ukm.myasean-cites.orgresearchgate.net |

| Conventional Reflux | 6 hours | Lower | ukm.my |

| Microwave Irradiation | 5 minutes | 82-89% | ukm.my |

Solvent-Free System Implementations

Solvent-free synthesis, often conducted using mechanochemistry (grinding or milling), represents a significant advancement in green chemistry by eliminating the need for potentially hazardous and environmentally damaging solvents. researchgate.nettubitak.gov.tr This approach not only reduces waste but can also lead to the formation of products that are difficult or impossible to obtain from solution-based methods. beilstein-journals.orgrsc.org

The mechanochemical synthesis of thioureas by grinding amines with isothiocyanates is a well-established, quantitative, and clean reaction. beilstein-journals.org This "click-type" chemistry can be performed without any bulk solvents, generating products in high yields. beilstein-journals.orgrsc.org The technique has been extended to the synthesis of non-symmetrical thioureas and other complex derivatives. rsc.orgmdpi.com

Reaction Pathways of the Acetate Ester Moiety

The acetate ester portion of the molecule primarily undergoes nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

The hydrolysis of the ester linkage in this compound to yield 4-hydroxybenzothioamide and acetic acid can proceed under both acidic and basic conditions, typically involving nucleophilic acyl substitution. wikipedia.org These mechanisms are among the most extensively studied in organic chemistry. ucalgary.ca In both pathways, the reaction centers on the formation of a tetrahedral intermediate, followed by the cleavage of the C-O bond between the acyl group and the phenoxy oxygen. ucalgary.ca

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as in the presence of aqueous sodium hydroxide (B78521), the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. wikipedia.org This attack leads to the formation of a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the 4-carbamothioylphenoxide ion as the leaving group. A subsequent rapid acid-base reaction occurs where the phenoxide deprotonates the newly formed acetic acid, resulting in sodium acetate and the 4-carbamothioylphenate ion. ucalgary.ca This mechanism is referred to as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) and is the most common pathway for base-catalyzed ester hydrolysis. slideshare.net

Acid-Catalyzed Hydrolysis: In an acidic aqueous environment (e.g., using H₂SO₄), the reaction is initiated by the protonation of the carbonyl oxygen. ucalgary.ca This protonation enhances the electrophilicity of the carbonyl carbon, activating it for attack by a weak nucleophile like water. wikipedia.org The nucleophilic attack by water forms a tetrahedral intermediate. Following a series of proton transfers, the 4-carbamothioylphenol moiety is eliminated as a good leaving group. Finally, deprotonation of the resulting protonated carboxylic acid regenerates the acid catalyst and yields acetic acid. This mechanism, known as AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), is essentially the reverse of a Fischer esterification. ucalgary.caucoz.com

Kinetics for the hydrolysis of structurally similar p-nitrophenyl acetate (PNPA) have been extensively studied and provide insight into the expected behavior of the target compound.

| Condition | Catalyst/Medium | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Pseudo-enzymatic | Human Serum Albumin (HSA), pH 7.4 | k+2 (Deacylation rate) | 2.1 x 10-3 s-1 | nih.gov |

| Pseudo-enzymatic | Human Serum Albumin (HSA), pH 7.4 | Ks (Dissociation constant) | 1.4 x 10-4 M | nih.gov |

| Micellar | α-Chymotrypsin in CTAB micelles | kcat (Catalytic rate constant) | Varies with surfactant concentration | niscpr.res.in |

| Micellar | α-Chymotrypsin in CTAB micelles | KM (Michaelis constant) | Varies with surfactant concentration | niscpr.res.in |

| Aqueous Buffer | Phosphate buffer, pH 8.5 | Phosphate dianion acts as both nucleophile (80-93%) and general base. | nih.gov |

Transesterification is a process where the ester's alkoxy (or in this case, phenoxy) group is exchanged with that of an alcohol. For this compound, this involves the reaction with an alcohol (R'-OH) to produce a new ester (R'-acetate) and 4-hydroxybenzothioamide. This reaction can be catalyzed by either acids or bases. mdpi.com

The mechanism is analogous to hydrolysis. In base-catalyzed transesterification, an alkoxide ion (R'O⁻) acts as the nucleophile, attacking the carbonyl carbon. In the acid-catalyzed variant, the alcohol attacks the protonated carbonyl group.

Kinetic analyses of transesterification reactions, often studied in the context of biodiesel production, show that the reaction rates are influenced by several factors including temperature, catalyst concentration, and the molar ratio of alcohol to ester. matec-conferences.orguts.edu.au The reaction often follows pseudo-homogeneous models. uts.edu.aumdpi.com Electron-withdrawing substituents on the aryl group of the ester generally facilitate the process, which is consistent with a mechanism involving nucleophilic attack on the carbonyl carbon. rsc.org

| Feedstock | Process | Catalyst | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| Waste Cooking Oil | Esterification | H₂SO₄ | 32.9 - 34.1 kJ/mol | uts.edu.aumdpi.com |

| Waste Cooking Oil | Transesterification | - | 50.8 - 59.0 kJ/mol | uts.edu.aumdpi.com |

| Soybean Oil | Transesterification | - | 33.6 - 84 kJ/mol | uts.edu.au |

| Rapeseed Oil | Transesterification | Mg-Fe mixed oxide | - (97.5% yield at 120°C) | mdpi.com |

Reactivity of the 4-Carbamothioyl Group

The thioamide functional group (R-C(=S)NH₂) exhibits a rich and distinct reactivity compared to its amide analogue. tandfonline.com It possesses multiple reactive sites, including the sulfur and nitrogen atoms, as well as the thiocarbonyl carbon. researchgate.net

The thioamide group has two potential nucleophilic centers: the sulfur atom and the nitrogen atom. researchgate.net

Sulfur Atom: The sulfur atom is a primary site for reaction with electrophiles (S-alkylation, S-arylation). researchgate.netwikipedia.org Its nucleophilicity is a key feature of thioamide chemistry. For instance, secondary thioamides react with diaryliodonium salts under basic, metal-free conditions to achieve chemoselective S-arylation, forming aryl thioimidates. diva-portal.orgrsc.org

Nitrogen Atom: The nitrogen atom in primary and secondary thioamides can also act as a nucleophile. researchgate.net However, its nucleophilicity is generally reduced compared to an amine due to resonance with the thiocarbonyl group, which imparts significant double-bond character to the C-N bond. tandfonline.com Despite this, N-arylation can occur, particularly with cyclic thioamides (thiolactams). diva-portal.org

The carbon atom of the thiocarbonyl group (C=S) is electrophilic and thus susceptible to attack by nucleophiles. wikipedia.org This reactivity is fundamental to many transformations of thioamides. However, thioamides are generally more resistant to hydrolysis and direct nucleophilic addition than their corresponding amides. nih.gov This reduced reactivity is attributed to the higher nN→π*C=S conjugation in thioamides, which strengthens the C-N bond. nih.gov Nevertheless, nucleophilic addition to the thiocarbonyl carbon is a key step in reactions like H₂S release mediated by thiols.

Arylthioamides, including this compound, are recognized as a class of hydrogen sulfide (H₂S) donors. acs.orgresearchgate.net H₂S is an important endogenous signaling molecule, and its controlled release is a significant area of research. tandfonline.comnih.gov The release of H₂S from thioamides is typically a slow process and is often inefficient. researchgate.netresearchgate.net

The primary mechanism for H₂S release from arylthioamides is believed to be initiated by hydrolysis or, more significantly under physiological conditions, by reaction with cellular thiols such as L-cysteine or glutathione (B108866). acs.orgacs.org

Thiol-Activated Release: Research has shown that the release of H₂S from arylthioamides is dependent on and activated by the presence of organic thiols like L-cysteine. acs.orgresearchgate.net The proposed mechanism involves the nucleophilic attack of the thiol on the electrophilic thiocarbonyl carbon of the thioamide. This leads to a cascade of reactions that ultimately liberates H₂S.

A related pathway involves the release of carbonyl sulfide (COS) as an intermediate. acs.org Thioamides can be activated by cellular thiols to release COS, which is then rapidly converted to H₂S by the ubiquitous enzyme carbonic anhydrase. acs.org While the precise mechanism of H₂S release from many thioamides remains an area of active investigation, it is clear that it is a complex process influenced by the local chemical environment. acs.org

Intermolecular Reaction Dynamics and Selectivity

The chemical behavior of this compound, also known as 4-acetylphenylthiourea, is dictated by the interplay of its three primary functional groups: the acetyl group (a ketone), the thiourea moiety, and the phenyl ring. The acetyl and thiourea groups, in particular, are the main centers of reactivity for intermolecular reactions.

The carbonyl carbon of the acetyl group and the thiocarbonyl carbon of the thiourea group are both electrophilic and thus susceptible to nucleophilic attack. nih.govlibretexts.org Nucleophilic addition is a fundamental reaction type for these groups, where a nucleophile adds to the electrophilic carbon, causing the C=O or C=S pi bond to break. nih.govlabster.com The reaction can be promoted by either basic or acidic conditions. libretexts.orgpressbooks.pub In a basic medium, a strong nucleophile directly attacks the carbonyl/thiocarbonyl carbon. libretexts.org Under acidic catalysis, the carbonyl/thiocarbonyl oxygen/sulfur is first protonated, which enhances the electrophilicity of the carbon atom, making it more reactive towards weaker nucleophiles. pressbooks.pubchemistrytalk.org

For this compound, the acetyl group's α-hydrogens (on the methyl group) are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl. pressbooks.publibretexts.org This acidity allows for the formation of a nucleophilic enolate ion under basic conditions, which is a key step in many addition and condensation reactions.

The thiocarbonyl group (C=S) in the thiourea moiety is also an electrophilic center. However, nucleophilic attack often leads to more complex reaction pathways, including cyclization, rather than simple addition products. The sulfur and nitrogen atoms of the thiourea can also act as nucleophiles. Thiourea derivatives are versatile intermediates for the synthesis of various heterocyclic compounds.

A significant reaction pathway for this compound is the base-catalyzed condensation reaction involving its acetyl group. This reaction, a type of Claisen-Schmidt condensation, occurs with aromatic aldehydes that lack α-hydrogens, preventing their self-condensation. numberanalytics.compraxilabs.com The reaction is a useful method for forming carbon-carbon bonds and synthesizing chalcones, which are α,β-unsaturated ketones. wisdomlib.orggsconlinepress.comresearchgate.netusd.ac.id

The mechanism proceeds in two main stages: addition followed by elimination. wisdomlib.orgiitk.ac.in

Addition: A strong base (e.g., NaOH, KOH) removes an acidic α-hydrogen from the acetyl group of this compound, forming a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aldehyde (e.g., 2-pyridinecarboxaldehyde). praxilabs.com This step results in the formation of a β-hydroxy ketone intermediate (an aldol (B89426) addition product).

Elimination (Dehydration): The intermediate β-hydroxy ketone readily undergoes dehydration, eliminating a molecule of water to form a stable, conjugated system. praxilabs.comgsconlinepress.com This elimination step is often spontaneous or can be encouraged by heat and results in the formation of a chalcone (B49325) derivative. The resulting double bond is typically in the more stable trans configuration. masterorganicchemistry.com

This condensation pathway is a key method for elaborating the structure of this compound to produce derivatives with extended conjugation and potential biological activity. conicet.gov.ar

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 4-Acetylphenylthiourea | 2-Pyridinecarboxaldehyde | KOH, Ethanol, DMF | 1-(Pyridin-2-yl)-3-(4-(3-(pyridin-2-yl)acryloyl)phenyl)thiourea (a chalcone derivative) | conicet.gov.ar |

Intramolecular Rearrangements and Tautomerism Studies

The structural dynamics of this compound are characterized by potential tautomeric equilibria and its capacity to undergo intramolecular cyclization reactions to form stable heterocyclic systems.

Tautomerism

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orgnanalysis.com this compound can exhibit two primary forms of tautomerism: keto-enol tautomerism associated with the acetyl group and thione-thiol tautomerism within the thiourea moiety.

Keto-Enol Tautomerism: The acetyl group (keto form) can exist in equilibrium with its enol isomer, where a proton migrates from the α-carbon to the carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond. pressbooks.pubchemistrytalk.org For most simple ketones, the equilibrium heavily favors the more stable keto form. libretexts.org

Thione-Thiol Tautomerism: The thiourea group can undergo a similar proton shift, existing as either the thione form (C=S) or the thiol (isothiourea) form (C-SH) with a carbon-nitrogen double bond. conicet.gov.aracs.orgscispace.com For most acylthioureas, the thione tautomer is energetically more stable and thus predominates. acs.orgscispace.com Computational studies on related N-acylthioureas confirm the greater stability of the thione form. acs.org

Furthermore, intramolecular hydrogen bonding can play a significant role in stabilizing the molecule's conformation. In related N-acylthioureas, an intramolecular hydrogen bond between the N-H proton of the thiourea and the oxygen atom of the carbonyl group can lead to a stable, planar, S-shaped conformation. rsc.org

| Tautomeric Equilibrium | Keto/Thione Form | Enol/Thiol Form | Predominant Form |

| Keto-Enol | Acetyl group (C=O) | Vinyl alcohol group (C=C-OH) | Keto |

| Thione-Thiol | Thiourea group (C=S) | Isothiourea group (C-SH) | Thione |

Intramolecular Rearrangements

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. Acylthioureas are known to be versatile starting materials for heterocycles like thiazoles and pyrimidines. wikipedia.orgdergipark.org.tr

A prominent example of such reactivity is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of an α-haloketone with a thiourea. nanobioletters.comacgpubs.orgresearchgate.net While this is an intermolecular reaction, it highlights the inherent reactivity of the thiourea moiety to form a thiazole ring. It is plausible that under acidic conditions, this compound could undergo an intramolecular cyclocondensation. This would involve the nucleophilic attack of the thiourea sulfur or nitrogen atom on the electrophilic carbonyl carbon of the acetyl group, followed by dehydration, to yield a fused thiazole or related heterocyclic derivative. Such cyclization reactions are a key pathway for converting linear acylthioureas into more complex and rigid cyclic structures. nih.govtcichemicals.comnih.gov

Advanced Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide information about the structure of a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be fundamental in confirming the structure of 4-Carbamothioylphenyl acetate (B1210297).

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the acetate group would produce a singlet, and the protons of the carbamothioyl group (-CSNH₂) would also give rise to signals, which may be broad due to quadrupole effects and chemical exchange.

Predicted ¹H NMR Data for 4-Carbamothioylphenyl acetate:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Acetate CH₃ | ~2.3 | Singlet |

| Aromatic H (ortho to -OAc) | ~7.2-7.4 | Doublet |

| Aromatic H (ortho to -CSNH₂) | ~7.8-8.0 | Doublet |

| -CSNH₂ | ~8.0-9.5 | Broad Singlet |

Disclaimer: This is a predictive table based on analogous compounds.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The carbonyl carbon of the acetate group and the thiocarbonyl carbon of the carbamothioyl group would be expected to resonate at the downfield end of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Acetate CH₃ | ~21 |

| Aromatic C (quaternary, attached to -OAc) | ~150-155 |

| Aromatic CH (ortho to -OAc) | ~122-125 |

| Aromatic CH (ortho to -CSNH₂) | ~128-132 |

| Aromatic C (quaternary, attached to -CSNH₂) | ~135-140 |

| Acetate C=O | ~169 |

| -CSNH₂ | ~190-200 |

Disclaimer: This is a predictive table based on analogous compounds.

For unambiguous assignment of the proton and carbon signals, multidimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent aromatic protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

NMR spectroscopy is also a valuable tool for studying the interactions of small molecules with biomacromolecules. Techniques like saturation transfer difference (STD) NMR and WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) could be used to identify if this compound binds to a target protein and to map the binding epitope. These experiments rely on the transfer of magnetization from the protein to the bound ligand.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS would be used to determine the exact mass of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for its chemical composition. The expected exact mass can be calculated from the atomic masses of its constituent elements (C₉H₉NO₂S).

Tandem mass spectrometry (MS/MS) involves multiple steps of mass analysis. The molecular ion of this compound would be selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide information about the molecule's structure.

Predicted Fragmentation Pattern for this compound:

A likely fragmentation pathway would involve the loss of the acetyl group as a ketene (B1206846) (CH₂=C=O), followed by further fragmentation of the resulting 4-carbamothioylphenol ion.

Predicted Key Fragment Ions in MS/MS:

| m/z (mass-to-charge ratio) | Proposed Fragment |

| [M+H]⁺ | Molecular ion |

| [M - 42 + H]⁺ | Loss of ketene (CH₂=C=O) |

| [M - 59 + H]⁺ | Loss of the acetoxy group |

Disclaimer: This is a predictive table based on general fragmentation principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. nih.govmdpi.com These methods are based on the principle that chemical bonds vibrate at specific, quantized frequencies.

The IR and Raman spectra of this compound are expected to display a series of characteristic absorption bands corresponding to its various functional groups. By comparing these spectra with those of related compounds like thiourea (B124793), acetamides, and other N-aryl thiourea derivatives, a detailed assignment of the vibrational modes can be achieved. nih.govnist.goviosrjournals.org

The key functional groups and their expected vibrational frequencies are:

N-H Group: The thiourea moiety contains N-H bonds that give rise to stretching vibrations, typically in the 3100-3400 cm⁻¹ region. iosrjournals.org The exact position and shape of these bands are sensitive to hydrogen bonding.

C=O Group: The ester carbonyl group (C=O) exhibits a strong, sharp absorption band. For aryl acetates, this band is typically found in the range of 1760-1770 cm⁻¹.

Aromatic Ring: The phenyl ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C=S Group: The thiocarbonyl (C=S) or "thioamide" band is a key feature of thiourea derivatives. This vibration is coupled with other modes, particularly C-N stretching, and typically appears in the 700-850 cm⁻¹ and 1395-1420 cm⁻¹ regions. iosrjournals.org

C-N Group: The C-N stretching vibrations of the thiourea group are also coupled modes and contribute to bands in the 1400-1550 cm⁻¹ range.

The following table summarizes the predicted characteristic vibrational bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3400 | ν(N-H) | Thiourea (-NH-C(S)-NH₂) | Medium-Strong |

| 3000 - 3100 | ν(C-H) | Aromatic Ring | Medium-Weak |

| 1760 - 1770 | ν(C=O) | Aryl Acetate Ester | Strong |

| ~1600, ~1580, ~1500, ~1450 | ν(C=C) | Aromatic Ring | Medium-Strong |

| 1500 - 1550 | δ(N-H) + ν(C-N) | Thioamide II | Medium-Strong |

| 1395 - 1420 | ν(C=S) + ν(C-N) + δ(N-H) | Thioamide I | Medium |

| 1200 - 1220 | ν_as(C-O-C) | Aryl Acetate Ester | Strong |

| 700 - 850 | ν(C=S) | Thioamide IV (Thiocarbonyl) | Medium |

ν: stretching; δ: bending; as: asymmetric.

Molecules with rotatable single bonds, such as this compound, can exist as a mixture of different conformers in the gas phase or in solution. iu.edu.sanih.gov Vibrational spectroscopy is a sensitive tool for studying this conformational isomerism. Rotations around the C(phenyl)-N and N-C(S) bonds can lead to different spatial arrangements of the acetylphenyl and carbamothioyl groups.

These different conformers can have distinct vibrational spectra. For example, the formation of an intramolecular hydrogen bond between one of the N-H protons and the ester carbonyl oxygen would cause a noticeable shift in the ν(N-H) and ν(C=O) bands to lower wavenumbers. Similarly, the degree of conjugation between the phenyl ring and the thiourea moiety can change with conformation, affecting the frequencies of the aromatic ring and thioamide bands. By analyzing the spectra at different temperatures or in solvents of varying polarity, it is possible to study the equilibrium between different conformers and estimate the energy differences between them. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

While the specific crystal structure of this compound is not publicly available, analysis of closely related N-acyl thiourea derivatives containing the 4-acetylphenyl moiety provides significant insight into its expected solid-state structure. researchgate.netrsc.org Single-crystal X-ray diffraction studies on compounds like N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide and N-(4-acetylphenyl)-N'-(2-nitrobenzoyl)-thiourea reveal key structural features. rsc.orgtandfonline.com

The thiourea unit [-NH-C(S)-NH-] in such derivatives typically adopts a trans-cis conformation with respect to the positions of the phenyl ring and the other substituent on the second nitrogen. The core structure, including the phenyl ring and the S-C-N-N atoms, is generally planar or nearly planar, which facilitates electronic conjugation. Key bond lengths would be expected in the typical ranges for C=S (~1.68 Å), C=O (~1.22 Å), and the thiourea C-N bonds (~1.33-1.39 Å), which have partial double bond character.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For thiourea derivatives, hydrogen bonding is a dominant directional force. nih.gov Acyl and aryl thioureas frequently form centrosymmetric dimers in the solid state through a pair of N-H···S intermolecular hydrogen bonds. nih.gov This interaction is described by the graph set motif R²₂(8) and is a robust feature in the crystal engineering of these compounds.

The existence of multiple strong hydrogen bond donors and acceptors, combined with the molecule's conformational flexibility, creates the potential for polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure. nih.gov Different polymorphs would arise from different hydrogen bonding patterns or packing motifs and could exhibit different physical properties.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and interactions with the environment.

The flexibility of 4-Carbamothioylphenyl acetate (B1210297) arises from the potential for rotation around its single bonds, such as the bond connecting the phenyl ring to the carbamothioyl group. MD simulations can be used to explore the molecule's conformational space by simulating its motion over a period of time, typically nanoseconds.

This exploration helps identify the most stable conformers (low-energy spatial arrangements) and the energy barriers between them. The results of such an analysis are crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

The behavior and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvent effects explicitly. By simulating 4-Carbamothioylphenyl acetate in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent interacts with the solute and influences its conformation and dynamics.

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to estimate the effect of a solvent's dielectric continuum on the molecule's properties. These studies can reveal how the polarity of the solvent affects the molecule's electronic structure and the relative stability of different conformers or transition states.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its hydrolysis, oxidation, or participation in a synthesis reaction.

Reaction pathway analysis involves identifying the sequence of elementary steps that connect reactants to products. This is achieved by locating the transition state (TS) for each step—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which is a key factor governing the rate of the reaction.

Computational methods can calculate the geometry and energy of these short-lived transition states, which are often difficult to characterize experimentally. By mapping out the entire energy profile of a proposed reaction, researchers can determine the most likely mechanism and predict the reaction kinetics.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping is a fundamental computational technique used to visualize the energy of a molecule as a function of its geometry. The PES is a multidimensional surface where each point corresponds to a specific arrangement of the atoms and its associated potential energy. By mapping the PES, chemists can identify stable conformations (local minima), transition states (saddle points), and the pathways for conformational changes and chemical reactions.

Table 1: Hypothetical Torsional Energy Barriers for this compound based on Analogous Compounds

| Dihedral Angle | Rotational Barrier (kcal/mol) |

| Phenyl-C(S) | 5 - 10 |

| C(S)-NH2 | 15 - 20 |

| O-C(O) | 3 - 7 |

| Phenyl-O | 2 - 5 |

Note: The data in this table is illustrative and based on typical rotational barriers for similar functional groups in related molecules.

Activation Energy Calculations for Reaction Kinetics

Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the activation energies of reactions. This is achieved by locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants.

For this compound, activation energy calculations could be applied to study its reactivity in various chemical transformations, such as hydrolysis of the acetate group or reactions involving the carbamothioyl moiety. Understanding the activation energies for these processes provides insights into the reaction rates and mechanisms. For instance, the hydrolysis of the ester can be modeled to determine the energy barrier for the nucleophilic attack of water on the carbonyl carbon.

Structure-Based Computational Approaches

Structure-based computational approaches utilize the three-dimensional structure of molecules to predict their interactions and activities. These methods are particularly valuable in drug discovery and materials science.

Molecular Docking Studies for Ligand Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

In the context of this compound, molecular docking studies could be employed to explore its potential as an inhibitor for various enzymes. For example, studies on phenyl acetic acid derivatives have shown their potential to interact with enzymes like Pim kinase and urease. researchgate.net Docking simulations of this compound into the active sites of such enzymes would reveal potential binding poses, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and provide an estimate of the binding affinity (docking score).

Table 2: Illustrative Molecular Docking Results of a Phenyl Acetate Derivative with Pim Kinase

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-propyl Phenyl Acetic Acid | -7.5 | LYS67, GLU121, ASP186 |

| 4-propyl Phenyl Acetic Acid | -8.5 | LYS67, LEU174, ASP186 |

Source: Adapted from studies on phenyl acetic acid derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. QSAR models are developed by finding a statistical relationship between molecular descriptors (e.g., electronic, steric, hydrophobic properties) and the observed activity.

For a class of compounds including this compound, a QSAR model could be developed to predict their reactivity in a specific reaction or their inhibitory potency against a particular biological target. For instance, QSAR studies on thiourea (B124793) derivatives have successfully correlated molecular descriptors with their anti-amoebic activity. researchgate.net Such a model for this compound and its analogues would involve calculating a set of descriptors and using statistical methods like multiple linear regression or partial least squares to build the predictive model.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electrons within a molecule is fundamental to its chemical properties and reactivity. Computational methods provide detailed insights into the charge distribution and the resulting electrostatic potential.

Analysis of N-((2-Acetylphenyl)carbamothioyl)benzamide, a structurally related compound, reveals that the molecular electrostatic potential (MEP) surface can identify reactive sites. uokerbala.edu.iq The MEP plot uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP would likely show a negative potential around the oxygen atoms of the acetate group and the sulfur atom of the carbamothioyl group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amine group and the carbon atom of the carbonyl group would exhibit a positive potential, highlighting their electrophilic nature. This information is invaluable for predicting intermolecular interactions and reaction mechanisms. Studies on acyl thiourea derivatives have demonstrated that the positive and negative maxima on the MEP surface can predict the tendency for nucleophilic or electrophilic attacks. acs.org

Biomolecular Interaction Mechanisms and Enzymatic Transformations

Enzymatic Transformations and Biocatalysis

The interaction of 4-Carbamothioylphenyl acetate (B1210297) with biological systems is characterized by specific enzymatic transformations that target its distinct functional groups. These biocatalytic processes are central to its metabolic fate and the activation of its potential biological activities.

Esterase-Mediated Hydrolysis of the Acetate Moiety

The acetate moiety of 4-Carbamothioylphenyl acetate is susceptible to hydrolysis by esterase enzymes. Esterases are a broad class of hydrolase enzymes that cleave ester bonds, a fundamental reaction in xenobiotic metabolism. researchgate.net The catalytic mechanism for this transformation typically involves a serine hydrolase catalytic triad (B1167595) (Ser-His-Asp/Glu). nih.gov

In this proposed mechanism, the serine residue acts as a nucleophile, attacking the carbonyl carbon of the acetate group. This forms a tetrahedral intermediate that is stabilized by the enzyme's active site. nih.gov The intermediate then collapses, releasing the 4-hydroxythiobenzamide (B41779) (the phenolic product) and forming an acyl-enzyme complex. Finally, a water molecule hydrolyzes this complex, regenerating the free enzyme and releasing acetic acid. nih.gov This enzymatic action effectively unmasks the phenolic hydroxyl group, a critical step in the biotransformation of the parent compound.

While direct studies on this compound are limited, the hydrolysis of similar compounds like p-nitrophenyl acetate by esterases is well-documented and serves as a functional model for this reaction. nih.govnih.gov Different classes of esterases, such as acetylesterases, arylesterases, and carboxylesterases, can be distinguished by their substrate preferences and inhibitor sensitivities. researchgate.net The efficiency of hydrolysis would depend on the specific esterase isozyme involved.

Table 1: Proposed Esterase-Mediated Hydrolysis of this compound

| Step | Description | Reactants | Products |

| 1 | Nucleophilic attack by active site Serine on the ester carbonyl carbon. | This compound + Esterase-Ser-OH | Tetrahedral Intermediate |

| 2 | Collapse of intermediate, release of the phenol. | Tetrahedral Intermediate | 4-hydroxythiobenzamide + Acyl-Enzyme Complex |

| 3 | Hydrolysis of the acyl-enzyme complex by water. | Acyl-Enzyme Complex + H₂O | Acetic Acid + Regenerated Esterase |

Enzymatic Modifications of the Thiocarbonyl Group

The thiocarbonyl (C=S) or thioamide group is a key functional moiety that can undergo significant enzymatic modifications. Unlike the more common amide bond, the thioamide is relatively resistant to direct enzymatic hydrolysis. asm.org Instead, its biotransformation is often initiated by oxygenation of the electron-rich sulfur atom. asm.orgethz.ch

This process is typically catalyzed by flavoprotein monooxygenases or cytochrome P450 enzymes. ethz.ch The initial oxidation step converts the thioamide to a thioamide S-oxide. This intermediate is generally unstable and can undergo further oxygenation to a proposed thioamide S,S-dioxide, which has not been isolated. ethz.ch These highly reactive oxygenated intermediates can then readily hydrolyze or undergo elimination reactions. This ultimately leads to the cleavage of the carbon-sulfur bond and the formation of the corresponding amide derivative (4-acetoxybenzamide), along with the release of sulfur species like sulfite. asm.org This oxidative pathway is a critical activation step for many thioamide-containing prodrugs. asm.orgethz.ch

Biocatalytic Synthesis and Biotransformation Pathways

While the chemical synthesis of thioamides is well-established, nature employs sophisticated enzymatic machinery for their production. chemrxiv.orgresearchgate.net Recent discoveries in bacterial systems have elucidated a common biosynthetic pathway involving a bipartite enzyme system. nih.gov This process typically uses an adenylating enzyme (like YcfA) that activates a carbonyl group (in a precursor molecule) by adenylation. Subsequently, a second enzyme (a C-S lyase like YcfC) mobilizes sulfur, often from L-cysteine, and transfers it to the activated carbonyl, forming the thioamide. nih.govresearchgate.net This biocatalytic strategy could potentially be harnessed for the green synthesis of thioamide-containing compounds.

De-acetylation: The first step is likely the rapid hydrolysis of the ester bond by esterases, as detailed in section 6.3.1, to yield 4-hydroxythiobenzamide.

Oxidative Desulfuration: The resulting thioamide is then subject to oxidation at the sulfur atom by monooxygenases, as described in section 6.3.2. This leads to the formation of unstable S-oxide intermediates.

Amide Formation: The breakdown of these intermediates results in the formation of the corresponding amide, 4-hydroxybenzamide, and the release of inorganic sulfur species.

Table 2: Predicted Biotransformation Pathway of this compound

| Phase | Reaction | Enzyme Class | Key Intermediate/Product |

| Phase I | Ester Hydrolysis | Esterases | 4-hydroxythiobenzamide |

| Phase I | Sulfur Oxidation | Monooxygenases (e.g., Cytochrome P450) | Thioamide S-oxide |

| Phase I | Desulfuration/Hydrolysis | (Spontaneous/Enzymatic) | 4-hydroxybenzamide + Sulfite |

Molecular Mechanisms of Endogenous Modulator Release (e.g., H₂S)

Thioamides are recognized as a class of compounds capable of releasing hydrogen sulfide (B99878) (H₂S), an important endogenous signaling molecule or "gasotransmitter". nih.govresearchgate.net H₂S is naturally produced in mammals by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) from L-cysteine. nih.govnih.gov The release of H₂S from exogenous donors like this compound provides a mechanism to supplement these endogenous levels.

The precise mechanism of H₂S release from simple thioamides is complex and can be triggered by cellular thiols, such as glutathione (B108866) (GSH) or cysteine. nih.govnih.gov The process is not fully elucidated but is thought to proceed via a thiol-mediated reaction. One proposed pathway involves the nucleophilic attack of a cellular thiol (R-SH) on the thiocarbonyl carbon. This can lead to the formation of an unstable intermediate which subsequently breaks down to release H₂S. nih.gov

Another possibility involves the formation of intermediate species like perthiols (RS-SH) through reaction with cellular thiols, which can then react with excess thiols to yield H₂S. nih.gov The release can be gradual, allowing for a sustained supply of H₂S compared to the rapid burst from simple sulfide salts. nih.gov This controlled release is a desirable property for therapeutic H₂S donors. researchgate.nettechnologypublisher.com The rate and efficiency of H₂S release can be influenced by the specific chemical structure of the thioamide and the local biological environment. researchgate.net

Derivatization for Advanced Analytical Applications

Pre-column Derivatization Strategies for Enhanced Chromatography

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the chromatographic system. This approach is widely used to improve the chromatographic behavior and detection sensitivity of target compounds.

For compounds like 4-Carbamothioylphenyl acetate (B1210297), which possess a thiourea (B124793) group, pre-column derivatization can significantly enhance their detection by ultraviolet (UV) or fluorescence detectors. academicjournals.orgnih.govscience.govnih.gov The introduction of a chromophoric or fluorophoric tag via derivatization can substantially increase the molar absorptivity or induce fluorescence, thereby lowering the limits of detection.

For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and o-phthaldialdehyde (OPA) are commonly used for derivatizing primary and secondary amines and could potentially react with the nitrogen atoms in the thiourea moiety of 4-Carbamothioylphenyl acetate, although the reactivity of the thiourea nitrogens is different from that of simple amines. nih.govnih.gov A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated for the quantitative determination of certain N-acyl thiourea derivatives, demonstrating the applicability of HPLC in analyzing this class of compounds. nih.gov For one such derivative, the detection and quantitation limits were found to be 0.0174 μg/mL and 0.0521 μg/mL, respectively, with a linearity range of 0.05 μg/mL–40 μg/mL. nih.gov

In gas chromatography, derivatization is often necessary to increase the volatility and thermal stability of polar compounds. For this compound, derivatization of the thiourea group could reduce its polarity and enable its analysis by GC.

Table 1: Examples of Pre-column Derivatization Reagents for Improving Chromatographic Analysis of Related Thiourea Compounds

| Derivatization Reagent | Target Functional Group | Chromatographic Technique | Potential Improvement for this compound |

| Phenyl isothiocyanate (PITC) | Amino groups | HPLC | Enhanced UV detection and improved retention. nih.govtandfonline.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amino and thiol groups | HPLC | Introduction of a fluorescent tag for sensitive detection. nih.govnih.gov |

| o-Phthaldialdehyde (OPA) | Primary amines | HPLC | Fluorescent derivatization for high sensitivity. nih.govnih.gov |

This table is based on derivatization strategies for compounds with functional groups similar to this compound and represents potential, not experimentally confirmed, applications.

Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological properties. Although this compound itself is not chiral, derivatization with a chiral reagent can be employed to separate the enantiomers of chiral analogues or metabolites. This process involves reacting the analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. rsc.org

For thiourea derivatives, chiral isothiocyanates can be used as CDAs. The resulting diastereomeric thioureas can then be separated by HPLC. The synthesis of chiral thioureas from enantiomerically pure amines and isothiocyanates is a well-established method. nih.gov Furthermore, chiral thiourea derivatives have been separated using spontaneous resolution, highlighting the potential for enantiomeric separation within this class of compounds. rsc.org

Table 2: Chiral Derivatizing Agents Potentially Applicable to Thiourea-Containing Compounds

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Derivative | Separation Principle |

| Chiral Isothiocyanates | Amino groups | Diastereomeric thioureas | Separation on achiral stationary phase. nih.gov |

| (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine derived bis-thiourea | Carboxylic acids (after conversion to N-acetyl or N-trifluoroacetyl derivatives) | Diastereomeric complexes | NMR enantiodiscrimination. unipi.it |

This table illustrates chiral derivatization strategies that could be adapted for chiral analogues or metabolites of this compound.

Derivatization for Mass Spectrometric Analysis

Derivatization can also be a powerful tool to enhance the performance of mass spectrometric (MS) analysis by improving ionization efficiency and providing more informative fragmentation patterns.

The sensitivity of ESI-MS is highly dependent on the ionization efficiency of the analyte. For neutral or weakly ionizable compounds, derivatization to introduce a readily ionizable group can significantly enhance the MS signal. For a compound like this compound, derivatization of the thiourea moiety to incorporate a permanently charged group or a group that is easily protonated or deprotonated would be beneficial.

Studies on N-acyl thiourea derivatives have utilized electrospray ionization for their characterization, indicating that the thiourea core can be amenable to ESI. mdpi.com High-resolution mass spectrometry with positive ESI ionization has been used to analyze N-acyl thiourea derivatives, suggesting that protonation can occur on the thiourea moiety. mdpi.com

Derivatization can be used to direct the fragmentation of a molecule in tandem mass spectrometry (MS/MS), leading to the formation of specific and diagnostic fragment ions. This can be particularly useful for structural elucidation and for distinguishing between isomers. The mass spectrometric analysis of 1-(4-acetylphenyl)-3-phenylthiourea has shown a molecular ion peak at m/z = 294, indicating its stability under mass spectrometric conditions. tandfonline.com Acetylated peptides, which share the acetyl group with this compound, show characteristic mass shifts and reporter ions in tandem mass spectra that can pinpoint the site of acetylation. nih.gov

Derivatization in Spectroscopic Characterization

Derivatization can also aid in the spectroscopic characterization of compounds using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The synthesis and spectroscopic characterization of various N-acyl thiourea derivatives have been reported, providing a basis for understanding the spectral properties of this class of compounds. mdpi.commdpi.comnih.gov

In NMR spectroscopy, derivatization with a chiral solvating agent can be used to distinguish between enantiomers. A C2-symmetrical bis-thiourea chiral solvating agent has been shown to be effective for the NMR enantiodiscrimination of N-acetyl and N-trifluoroacetyl amino acid derivatives. unipi.it This highlights the utility of thiourea-based reagents in chiral analysis.

In IR spectroscopy, the characteristic vibrational frequencies of the thiocarbonyl (C=S) and carbonyl (C=O) groups in N-acyl thiourea derivatives can be used for their identification. semanticscholar.org The synthesis of various phenylthiourea-based compounds and their characterization by IR, 1H NMR, 13C NMR, and mass analysis have been detailed in the literature, providing a reference for the spectroscopic properties of related structures. tandfonline.com

Table 3: Spectroscopic Data for a Related Compound: 1-(4-acetylphenyl)-3-phenylthiourea

| Spectroscopic Technique | Observed Features | Reference |

| Mass Spectrometry (MS) | Molecular ion peak at m/z = 294 (56.83%) | tandfonline.com |

| 1H NMR | Signals for aromatic protons and N-H protons | tandfonline.com |

| IR Spectroscopy | Absorption frequencies for N-H and C=O groups | tandfonline.com |

This table provides an example of the spectroscopic data available for a structurally similar compound, which can serve as a guide for the analysis of this compound.

Introduction of Reporter Tags for NMR or Fluorescence

The inherent spectroscopic properties of this compound can be significantly improved for analytical purposes by the covalent attachment of reporter tags. These tags are specifically designed to have strong and distinct signals in NMR or fluorescence spectroscopy, thereby facilitating easier and more sensitive detection.

For NMR applications, derivatization can involve the introduction of isotopes such as ¹³C or ¹⁵N, or the attachment of groups containing atoms with distinct and easily observable NMR signals, such as ¹⁹F. While not a direct reporter tag, the use of chiral lanthanide shift reagents can also be considered a form of in-situ derivatization to aid in the enantiomeric differentiation of chiral derivatives of this compound by NMR spectroscopy nih.gov.

In the realm of fluorescence spectroscopy, a common strategy is to introduce a fluorophore to the this compound molecule. This is typically achieved by reacting a functional group on the parent molecule with a fluorescent labeling reagent. The carbamothioyl group or the phenyl ring of this compound could potentially be modified to attach a fluorescent tag. This process results in a derivative that exhibits strong fluorescence, allowing for highly sensitive detection. For instance, a derivatization reaction could lead to a product with significant excitation and emission maxima, enabling its quantification at very low concentrations nih.gov.

Table 1: Hypothetical Fluorescence Properties of a Derivatized this compound

| Derivative | Excitation Maximum (λex) | Emission Maximum (λem) | Quantum Yield (Φ) |

| Dansyl-4-Carbamothioylphenyl acetate | 340 nm | 520 nm | 0.55 |

| Fluorescein-4-Carbamothioylphenyl acetate | 494 nm | 518 nm | 0.92 |

| NBD-4-Carbamothioylphenyl acetate | 466 nm | 539 nm | 0.30 |

This table presents hypothetical data for illustrative purposes, based on common fluorescent tags.

Chemical Modification for Enhanced IR/Raman Signal

Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining structural information about molecules based on their vibrational modes. The signals in these techniques can be enhanced through chemical modification of the analyte.

For IR spectroscopy, derivatization can introduce functional groups with strong, characteristic absorption bands in a region of the spectrum with minimal interference from the sample matrix. For example, the introduction of a carbonyl-containing moiety could provide a strong and easily identifiable peak.

In Raman spectroscopy, a significant enhancement of the signal can be achieved through Surface-Enhanced Raman Scattering (SERS). This technique involves adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold. Chemical modification of this compound can be designed to facilitate strong and reproducible adsorption onto the SERS substrate, leading to a dramatic increase in the Raman signal intensity. The thiocarbonyl group in this compound is a potential anchoring point for binding to metallic surfaces. Further derivatization could introduce other functional groups, such as thiols or amines, which have a strong affinity for gold or silver nanoparticles, thereby promoting efficient SERS enhancement mdpi.comfrontiersin.orgnih.gov.

The chemical enhancement mechanism in SERS is dependent on the charge transfer between the plasmonic surface and the adsorbed molecule. Chemical modifications to this compound can influence this charge transfer, leading to further signal amplification beilstein-archives.org.

Table 2: Hypothetical SERS Enhancement of this compound Derivatives

| Derivative | Substrate | Key Raman Shift (cm⁻¹) | Enhancement Factor |

| This compound | Silver Nanoparticles | 1180 (C=S stretch) | 10⁴ |

| N-(4-mercaptophenyl)acetamide derivative | Gold Nanoparticles | 1075 (C-S stretch) | 10⁶ |

| N-(4-aminophenyl)thioacetamide derivative | Silver Nanoparticles | 1600 (Aromatic ring) | 10⁵ |

This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of derivatization on SERS signals.

Structure Reactivity Relationship Studies

Hammett Equation and Linear Free-Energy Relationships

The Hammett equation is a cornerstone of physical organic chemistry, offering a quantitative means to assess the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgwikipedia.org It is a linear free-energy relationship (LFER) that relates the logarithm of the rate or equilibrium constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The equation is given by:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions. wikipedia.org

For 4-Carbamothioylphenyl acetate (B1210297), the key substituents on the phenyl ring are the acetate group (-OCOCH₃) and the carbamothioyl group (-CSNH₂). To apply the Hammett equation, one would typically study a reaction at the acetate group (e.g., hydrolysis) while varying substituents at the para-position, or study a reaction involving the carbamothioyl group with different substituents on the ring.

In a hypothetical study on the hydrolysis of a series of para-substituted phenyl acetates, the ρ value would indicate the sensitivity of the reaction to electronic effects. For the alkaline hydrolysis of ethyl benzoates, a positive ρ value is observed, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. wikipedia.org A similar positive ρ value would be expected for the hydrolysis of 4-Carbamothioylphenyl acetate.

Table 1: Illustrative Hammett Analysis for the Hydrolysis of Substituted Phenyl Acetates

| Substituent (X) at para-position | Hammett Constant (σₚ) | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

| -NO₂ | 0.78 | (Calculated based on ρ) | (Calculated based on ρ) |

| -CN | 0.66 | (Calculated based on ρ) | (Calculated based on ρ) |

| -Cl | 0.23 | (Calculated based on ρ) | (Calculated based on ρ) |

| -H | 0.00 | 1.00 | 0.00 |

| -CH₃ | -0.17 | (Calculated based on ρ) | (Calculated based on ρ) |

| -OCH₃ | -0.27 | (Calculated based on ρ) | (Calculated based on ρ) |

| -CSNH₂ | (Estimated) | (Predicted) | (Predicted) |

This table is illustrative. The actual values for the carbamothioyl group would need to be determined experimentally.

Electronic and Steric Effects on Reaction Rates and Equilibria

The reactivity of this compound is governed by a combination of electronic and steric effects exerted by its constituent functional groups.

Electronic Effects:

The electronic landscape of the molecule is primarily influenced by the interplay between the electron-donating phenoxy oxygen of the acetate group and the electronic nature of the para-substituent, the carbamothioyl group.

Acetate Group (-OCOCH₃): The oxygen atom attached to the phenyl ring possesses lone pairs that can be donated to the ring through resonance, making it an activating group. However, the acetyl group is electron-wihdrawing, which moderates this effect.

Steric Effects:

Steric hindrance can significantly impact reaction rates by impeding the approach of a reagent to the reaction center. In this compound, the primary sites for reaction are the carbonyl carbon of the acetate group and the thiocarbonyl carbon of the carbamothioyl group.

Taft's Steric Parameter (Eₛ): The Taft equation separates electronic and steric effects. The steric parameter, Eₛ, quantifies the steric bulk of a substituent. nih.govyoutube.com While a specific Eₛ value for the -CSNH₂ group is not readily available, it is expected to be larger than that of a hydrogen atom, indicating some degree of steric hindrance. The size of the carbamothioyl group could influence the accessibility of the para position for certain reactions.

Table 2: Comparison of Electronic and Steric Parameters for Common Substituents (Illustrative)

| Substituent | Hammett σₚ | Taft Steric Eₛ |

| -H | 0.00 | 1.24 |

| -CH₃ | -0.17 | 0.00 |

| -Cl | 0.23 | 0.27 |

| -NO₂ | 0.78 | - |

| -CSNH₂ | (Predicted to be positive) | (Predicted to be < 1.24) |

Conformational Influences on Reaction Pathways and Selectivity

The three-dimensional arrangement of atoms in this compound, or its conformation, can play a critical role in determining its reactivity and the selectivity of its reactions. The flexibility of the molecule arises from rotation around several single bonds.

Rotation around the C(phenyl)-O bond: Phenyl acetates can exist in different conformations due to rotation around the bond connecting the phenyl ring to the ester oxygen. Computational studies on substituted phenyl acetates have shown a preference for a Z-conformer, where the carbonyl group is cis to the phenyl ring. nih.gov The energy difference between conformers is influenced by electronic effects of the substituents. Electron-withdrawing substituents on the phenyl ring tend to increase the preference for the Z conformer. nih.gov

Rotation around the C(phenyl)-C(thio) bond: The orientation of the carbamothioyl group relative to the phenyl ring is another important conformational feature. Studies on related N-arylthioamides have shown that there is a significant rotational barrier around the C(aryl)-N bond due to the partial double bond character arising from resonance. acs.orgacs.org This restricted rotation can lead to the existence of stable rotational isomers (rotamers).

Influence on Reactivity: The preferred conformation of the molecule can dictate the accessibility of the reactive centers. For example, the orientation of the carbamothioyl group could shield one face of the molecule, directing an incoming reagent to the other. This can lead to stereoselectivity in reactions. The relative energies of different transition states leading to various products can be influenced by the initial conformation of the reactant.